![molecular formula C24H26NO3P B2588264 2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine CAS No. 1542796-11-1](/img/structure/B2588264.png)

2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

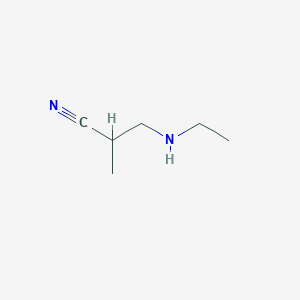

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a benzo[d][1,3]oxaphosphol-2-yl group, and a tert-butyl group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring and the benzo[d][1,3]oxaphosphol-2-yl group suggests that this compound could have a planar structure in these regions .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the pyridine ring can participate in electrophilic substitution reactions, while the phosphorus atom in the benzo[d][1,3]oxaphosphol-2-yl group could potentially undergo oxidation or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could contribute to its aromaticity, while the tert-butyl group could influence its solubility in organic solvents .Aplicaciones Científicas De Investigación

Polyimide Synthesis

The aromatic diamine monomer containing a pyridine heterocyclic group and a tert-butyl substituent has been synthesized and utilized in the preparation of poly(pyridine–imide)s. These compounds exhibit good solubility in polar solvents and demonstrate excellent thermal stability due to the presence of rigid triphenylpyridine units and bulky substituents. They also show some fluorescent properties, influenced by the chemical structure of dianhydrides used in their synthesis (Lu et al., 2014).

Synthesis of Protecting Groups

The compound has been involved in the synthesis of protective groups for diols, such as tert-Butyldimethylsilyl chloride and 4-Hydroxybenzaldehyde. This process is crucial in organic synthesis, particularly for the protection and deprotection of functional groups (Osajima et al., 2009).

Molecular Structure Studies

Studies on similar compounds with tert-butyl substituents have explored their molecular structures, specifically focusing on hydrogen-bonded dimers and chains. These studies are important for understanding molecular interactions and structural characteristics of related compounds (Portilla et al., 2011).

Asymmetric Catalysis

Research has also been conducted on aryloxycarbonylcarbene complexes of bis(oxazolinyl)pyridineruthenium, which are active intermediates in asymmetric catalytic cyclopropanations. These complexes show high enantioselectivity and are significant in the field of asymmetric synthesis (Park et al., 1996).

Ligand Synthesis for Metal Extraction

The synthesis of pyridine-based ligands for metal extraction, including compounds with tert-butyl substituents, has been explored. These ligands demonstrate potential in the extraction of metal ions like Ni(II) and Cu(II), indicating their significance in metal recovery and environmental applications (Pearce et al., 2019).

OLED Development

The compound has applications in the development of organic light-emitting diodes (OLEDs), particularly in creating host materials for efficient blue- and green-emitting phosphorescent OLEDs. Alkyl-substituted derivatives of the compound have been synthesized and studied for their electroluminescent properties (Tang et al., 2021).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-[(2R,3R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26NO3P/c1-24(2,3)29-22-16(21-18(26-4)12-9-13-19(21)27-5)10-8-14-20(22)28-23(29)17-11-6-7-15-25-17/h6-15,23H,1-5H3/t23-,29-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSKATGNALSNLR-RNWIMVQKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[P@]1[C@@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2588184.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide](/img/structure/B2588185.png)

![methyl 2-[N-(cyanomethyl)-1-(2,2-dimethylcyclohexyl)formamido]acetate](/img/structure/B2588186.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2588187.png)

![4-hydroxy-6-methyl-3-[(1E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one](/img/structure/B2588188.png)

![1-(1-(3-methoxybenzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2588193.png)

![Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2588195.png)

![2-(2-Chloro-6-fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2588200.png)

![N-(sec-butyl)-1-[(4-chlorobenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588201.png)

![N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2588202.png)

![3-Aminobicyclo[1.1.1]pentan-1-ol](/img/structure/B2588203.png)